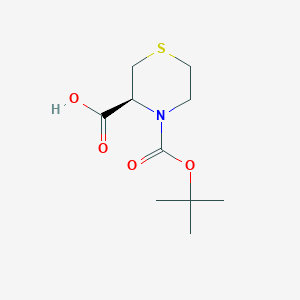

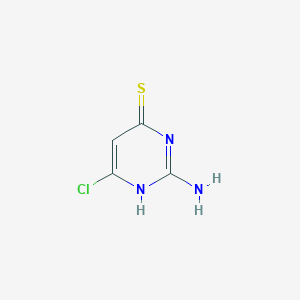

2-Amino-6-chloropyrimidine-4(3H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-6-chloropyrimidine-4(3H)-thione is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The specific compound of interest, 2-amino-6-chloropyrimidine-4(3H)-thione, is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, an environmentally friendly, rapid, and convenient one-pot ultrasound-promoted synthesis method has been reported for the synthesis of thiadiazolo pyrimidine derivatives . Although the specific compound of interest is not synthesized in this study, the methodology could potentially be adapted for its synthesis. Additionally, a simple condensation reaction of 6-amino-pyrimidine-2(1H)-thiones with aromatic aldehydes has been described, leading to the formation of various pyrimidine derivatives . This suggests that the synthesis of 2-amino-6-chloropyrimidine-4(3H)-thione could involve similar condensation reactions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been studied using X-ray crystallography, revealing that these molecules are based on planar six-membered rings with significant double-bond character in the C-C and C-N bonds . The presence of substituents such as chlorine atoms and amino groups can influence the overall molecular geometry and the distribution of electron density within the molecule.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, partially hydrogenated triazolopyrimidines have been used as synthons for the preparation of polycondensed heterocycles, demonstrating the reactivity of the amino group in acylation and alkylation reactions . The aminolysis of 6-chloropyrimidine has been studied, showing the influence of substituents on the reaction barrier and the importance of hydrogen bonding in catalysis . These findings suggest that 2-amino-6-chloropyrimidine-4(3H)-thione could also participate in similar reactions, with its amino and thione groups being reactive centers.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure and substituents. For example, the presence of chlorine atoms can affect the compound's polarity, solubility, and reactivity. The amino group can engage in hydrogen bonding, which can influence the compound's boiling point, melting point, and solubility in various solvents. Although the specific physical and chemical properties of 2-amino-6-chloropyrimidine-4(3H)-thione are not detailed in the provided papers, the properties of structurally related compounds can provide a basis for predicting its behavior .

Applications De Recherche Scientifique

Hydrogen-Bond Mediated Catalysis

Research by Rankin, Gauld, and Boyd (2001) explored the aminolysis of 6-chloropyrimidine and 2-amino-6-chloropyrimidine using density functional theory. They found that adding an NH2 group to C(2) increases the barrier to aminolysis, implying that the third hydrogen bond does not aid in catalysis but adds rigidity to the system. This study highlights the importance of selecting the right proton acceptor in the catalysis of pyrimidines like 2-amino-6-chloropyrimidine-4(3H)-thione and demonstrates the potential of multiple hydrogen bonds in catalysis (Rankin, Gauld, & Boyd, 2001).

Synthesis of Thieno[2,3‐d]pyrimidines

Clark, Shahhet, Korakas, and Varvounis (1993) synthesized several thieno[2,3-d]pyrimidines through intramolecular cyclization processes involving derivatives of 2-amino-6-chloropyrimidine-4(3H)-thione. This work contributes to the understanding of pyrimidine chemistry and its applications in creating novel heterocyclic compounds (Clark et al., 1993).

Plant Growth Stimulation

Hambardzumyan, Vorskanyan, Shahbazyan, and Yengoyan (2020) synthesized new pyrimidine derivatives based on 2-amino-6-methylpyrimidine-4(3H)-thione, showing significant plant growth stimulation. Their research indicates the potential of 2-amino-6-chloropyrimidine-4(3H)-thione derivatives in agricultural applications (Hambardzumyan et al., 2020).

Antitumor Activity

Becan and Wagner (2008) synthesized 3-phenylthiazolo[4,5-d]pyrimidine-2-thione derivatives, including compounds structurally related to 2-amino-6-chloropyrimidine-4(3H)-thione, and evaluated their antitumor activities. Their findings contribute to the development of new antitumor agents (Becan & Wagner, 2008).

Spectroscopic Identification and Synthesis

Mohammed, Ahmed, and Abachi (2016) focused on synthesizing derivatives of pyrimidine 2-thione, including those related to 2-amino-6-chloropyrimidine-4(3H)-thione. Their work emphasizes the importance of spectroscopic methods in identifying and synthesizing pyrimidine derivatives (Mohammed, Ahmed, & Abachi, 2016).

Propriétés

IUPAC Name |

2-amino-6-chloro-1H-pyrimidine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3S/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTKZJINYXFFHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=NC1=S)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405365 |

Source

|

| Record name | 2-Amino-6-chloropyrimidine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-chloropyrimidine-4(3H)-thione | |

CAS RN |

6310-02-7 |

Source

|

| Record name | NSC43009 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-chloropyrimidine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.